molecular formula C19H19ClN2O2S B3038003 4-chloro-N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]benzenesulfonamide CAS No. 691873-30-0

4-chloro-N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]benzenesulfonamide

Cat. No. B3038003
CAS RN: 691873-30-0
M. Wt: 374.9 g/mol
InChI Key: UWKKRQPSTMUCKE-UHFFFAOYSA-N
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Description

The compound 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide has been studied for its potential in improving monoclonal antibody production in a Chinese hamster ovary cell culture . Another related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides, has been synthesized and evaluated for antibacterial activity .


Synthesis Analysis

The synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides involved the preparation of a new series of heterocycles . Unfortunately, the specific synthesis process for “4-chloro-N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]benzenesulfonamide” was not found.

Scientific Research Applications

  • Anticancer Potential : A study by Żołnowska et al. (2018) synthesized a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides and evaluated them for anticancer activity on various human tumor cell lines. One particular compound exhibited significant anticancer activity, indicating the potential of this chemical structure in cancer treatment strategies (Żołnowska et al., 2018).

  • Sulfonamide Derivatives Synthesis : The synthesis of various sulfonamide derivatives, including those related to 4-chloro-N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]benzenesulfonamide, has been extensively studied. These compounds show promise in various biological applications, such as antimicrobial and antifungal activities. For instance, Gupta and Halve (2015) synthesized a new series of azetidin-2-ones with potent antifungal activity (Gupta & Halve, 2015).

  • Photophysicochemical Properties : The compound's derivatives have also been studied for their photophysicochemical properties. Öncül et al. (2021) synthesized novel phthalocyanine compounds with benzenesulfonamide derivative substituents, investigating their potential in photocatalytic applications (Öncül et al., 2021).

  • Antimicrobial Activities : The derivatives of this compound have been tested for antimicrobial activities. Sojitra et al. (2016) synthesized new derivatives and evaluated their antimicrobial activities, noting significant potency against certain bacteria (Sojitra et al., 2016).

Mechanism of Action

The compound 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide was found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Future Directions

The compound 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide has shown potential in improving monoclonal antibody production, suggesting that further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .

properties

IUPAC Name

4-chloro-N-[[2-(2,5-dimethylpyrrol-1-yl)phenyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2S/c1-14-7-8-15(2)22(14)19-6-4-3-5-16(19)13-21-25(23,24)18-11-9-17(20)10-12-18/h3-12,21H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKKRQPSTMUCKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=CC=C2CNS(=O)(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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